molecular formula C18H12ClF2NS B8585222 2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine CAS No. 558462-70-7

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine

Cat. No. B8585222
M. Wt: 347.8 g/mol
InChI Key: YHEAZSOKKPEZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine is a useful research compound. Its molecular formula is C18H12ClF2NS and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

558462-70-7

Product Name

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine

Molecular Formula

C18H12ClF2NS

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]pyridine

InChI

InChI=1S/C18H12ClF2NS/c19-12-4-7-14(8-5-12)23-18(17-3-1-2-10-22-17)15-11-13(20)6-9-16(15)21/h1-11,18H

InChI Key

YHEAZSOKKPEZKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C=CC(=C2)F)F)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-[(2,5-difluorophenyl)-hydroxymethyl]pyridine (88 mg, 0.40 mmol) obtained in Referential Example 3 was dissolved in thionyl chloride (2.0 ml). To the resulting solution was added a catalytic amount of dimethylformamide, followed by stirring for 15 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added dioxane, and the resulting mixture was concentrated further. The residue was dissolved in dimethylformamide (5 ml). To the resulting solution were added 4-chlorobenzenethiol (79 mg, 0.55 mmol) and potassium carbonate (226 mg, 1.64 mmol) under a nitrogen atmosphere, and the mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography (hexane:ethyl acetate=10:1) to give the title compound (128 mg, 92%) as an oil.
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
79 mg
Type
reactant
Reaction Step Three
Quantity
226 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
92%

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